molecular formula C15H20O B190628 Atractylon CAS No. 6989-21-5

Atractylon

Cat. No. B190628
CAS RN: 6989-21-5
M. Wt: 216.32 g/mol
InChI Key: TYPSVDGIQAOBAD-DZGCQCFKSA-N
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Description

Atractylon is a main active component of Atractylodis Rhizoma that exhibits antibacterial, antiviral, anti‑inflammatory, anti‑allergic, anticancer, gastroprotective and neuroprotective activities . It inhibits proliferation, induces apoptosis and blocks invasion in various hepatic cancer cell lines .


Synthesis Analysis

The hydrogen at carbon 7 in Atractylenolide I (ATL I) exhibits high reactivity and can be readily replaced by a hydroxyl group, generating Atractylenolide III (ATL III) .


Molecular Structure Analysis

Atractylenolides are members of a class of lactone compounds with remarkable pharmacological activity isolated from Atractylodes macrocephala Koidz, including atractylenolide-I, atractylenolide-II, and atractylenolide-III .


Chemical Reactions Analysis

In the Atractylodes lancea plant, six chemical markers were found to positively correlate with both atractylodin and atractylon in the surface layer, while significant negative correlations were found for these markers with hinesol and β-eudesmol .


Physical And Chemical Properties Analysis

Atractylon is a water-soluble extract of Cimicifuga foetida . The color of Atractylodes macrocephala rhizoma deepens after storage for 10 days, the water content and chemical composition increase, and some unknown components are detected .

Scientific Research Applications

Antiviral Activities

  • Antiviral Efficacy: Atractylon, derived from Atractylodis Rhizoma, demonstrates significant antiviral activities. It has been found effective in attenuating influenza A virus-induced pulmonary injury and modifying immune responses in infected mice (Cheng et al., 2016).

Cytotoxic Activity

  • Leukemia Cell Lines: Atractylon shows cytotoxic effects on human leukemia cell lines, inducing apoptosis and inhibiting cell growth. It's notably effective against HL-60 and P-388 cell lines, with a distinct antiproliferative effect (Wang et al., 2002).

Molecular Mechanisms in Cancer

  • Hepatic Cancer Cell Inhibition: Atractylon can inhibit the invasion and migration of hepatic cancer cells. It regulates specific long non-coding RNAs, potentially serving as a target for hepatic carcinoma treatment (Cheng et al., 2022).
  • Apoptosis and Metastasis in Hepatic Cancer: Atractylon induces apoptosis in hepatic cancer cells, affects mitochondrial pathways, and inhibits cancer cell migration and invasion, showing significant in vivo growth inhibition (Cheng et al., 2019).

Intestinal and Glioblastoma Cancer

  • Intestinal Cancer Cell Effects: Atractylon inhibits the proliferation and promotes apoptosis in intestinal cancer cells through the PI3K/AKT/mTOR signaling pathway (Mao et al., 2022).
  • Glioblastoma Tumorigenesis: Atractylon shows potential in inhibiting glioblastoma in vitro and in vivo, primarily by up-regulating SIRT3, a tumor suppressor (Sun et al., 2022).

Neuroprotective and Anti-inflammatory Effects

  • Cognitive Dysfunction in Sleep-Disordered Breathing: Atractylon may prevent cognitive dysfunction caused by sleep-disordered breathing, through suppression of chronic intermittent hypoxia-induced microglial activation (Lin et al., 2020).
  • Mast Cell-Mediated Allergic Reactions: Atractylone, a constituent of Atractylon, inhibits mast cell degranulation and reduces allergic reactions, suggesting potential in treating mast cell-mediated allergies (Han et al., 2016).

Future Directions

Atractylenolides may emerge as clinically relevant multi-organ protective agents in the future . Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of atractylenolide II are infrequently reported . This suggests a need for further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides .

properties

IUPAC Name

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPSVDGIQAOBAD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1CC3C(=C)CCCC3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220170
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atractylon

CAS RN

6989-21-5
Record name Atractylon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6989-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
Y Cheng, JY Mai, TL Hou… - Molecular Medicine …, 2016 - spandidos-publications.com
… with atractylon or ribavirin daily for 5 days could significantly inhibit lung indexes (P<0.05). Moreover, the inhibition of atractylon … The histological damage was improved by the atractylon …
Number of citations: 59 www.spandidos-publications.com
JM Hwang, TH Tseng, YS Hsieh, FP Chou… - Archives of …, 1996 - Springer
… , it had also demonstrated that atractylon suppressed CCl … Atractylon was supposed to exhibit its antihepatotoxic activity … the antihepatotoxic activity of atractylon in primary cultured rat …
Number of citations: 74 link.springer.com
HK Kim, YK Yun, YJ Ahn - Journal of agricultural and food …, 2007 - ACS Publications
… pteronyssinus to atractylenolide III and atractylon. These … In this study, atractylenolide III and atractylon were much more … indicate that atractylenolide III and atractylon could be useful as …
Number of citations: 59 pubs.acs.org
Y Cheng, T Chen, X Yang, J Xue… - Cancer Management and …, 2019 - Taylor & Francis
… Moreover, the results showed that atractylon reduces the … atractylon induces HCC apoptosis through the mitochondrial apoptotic pathway. Our results also demonstrated that atractylon …
Number of citations: 29 www.tandfonline.com
H Hikino, Y Hikino, I Yosioka - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
Atractylon, the sesquiterpenoid oxide isolated from the rhizomes of Atractylodes japonica and its related plants (Compositae), has been proven to have constitution I on the basis of …
Number of citations: 83 www.jstage.jst.go.jp
Y Kiso, M Tohkin, H Hikino - Planta Medica, 1985 - thieme-connect.com
… and from atractylon. Accumulated data support that although both CCI4 and atractylon generate … tion and produces liver lesion, while atractylon forms free radical which scavenges CC!3 …
Number of citations: 49 www.thieme-connect.com
H Li, F Wang, Z Zhou, X Jiang, F Li, Y Feng, C Liu… - Neurotoxicology, 2022 - Elsevier
… of atractylon for motor symptoms of PD. … that atractylon increased DRD2 downstream molecules such as phosphorylated CREB and BDNF in SH-SY5Y cells, suggesting that atractylon …
Number of citations: 6 www.sciencedirect.com
K Satoh, F Nagai, K Ushiyama, I Kano - Biochemical pharmacology, 1996 - Elsevier
… Furthermore, atractylon increased the iYx value for Na+ … by atractylon was greater at 0.1 M than at 1 M NaCl. K+-dependent dephosphorylation (Ez-P to K 1 E,) was inhibited by atractylon…
Number of citations: 49 www.sciencedirect.com
H Zeng, H Gao, M Zhang, J Wang, Y Gu, Y Wang… - Inflammation, 2021 - Springer
… Thus, the purpose of the current investigation was to identify whether atractylon … of atractylon in the regulation of asthma pathogenesis. Moreover, these findings suggest that atractylon …
Number of citations: 14 link.springer.com
C Zhao, C He - Journal of separation science, 2006 - Wiley Online Library
… mg atractylon at 97.8% purity could be obtained from 1000 mg crude sample in a single run. The recoveries of atractylenolide III and atractylon … The chemical structures of atractylon and …

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